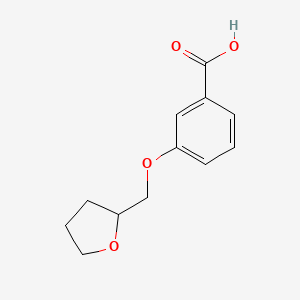

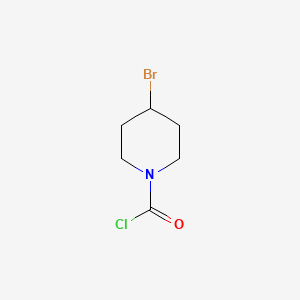

![molecular formula C11H11FN2OS B2850846 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine CAS No. 862977-13-7](/img/structure/B2850846.png)

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has an empirical formula of C11H11FN2OS .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

The synthesis and evaluation of linezolid-like molecules, including derivatives of 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine, have demonstrated notable antimicrobial activities. These compounds have shown effectiveness against a range of bacterial infections, particularly antitubercular activities. The structural analysis and antimicrobial activity studies of these compounds provide insights into their potential as therapeutic agents in treating infections resistant to conventional antibiotics (Başoğlu et al., 2012).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its Morpholinomethyl Derivative has provided significant insights into the molecular structures and interactions of these compounds. This work highlights the importance of intermolecular interactions in the formation of supramolecular networks, which could be leveraged in designing drugs with enhanced efficacy and stability (Banu et al., 2013).

Antiproliferative Activity

The preparation and evaluation of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity represent another significant application of this compound derivatives. These studies, involving structural characterization and antiproliferative activity assessments, contribute to the development of new cancer therapeutics, offering a promising approach to cancer treatment (Prasad et al., 2018).

Enzyme Inhibition and Biological Activities

Investigations into the synthesis, characterization, and biological activity of various derivatives, including 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have revealed their potential as enzyme inhibitors and their diverse biological activities. These activities include antibacterial, antioxidant, anti-TB, anti-diabetic effects, and molecular docking studies for InhA protein, highlighting the compounds' multifaceted therapeutic potential (Mamatha S.V et al., 2019).

Zukünftige Richtungen

The future directions for “4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine” could involve further exploration of its potential biological activities, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more research could be conducted to improve the synthesis process and to explore its potential applications in various fields.

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are responsible for pain and inflammation .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, leading to a decrease in inflammation .

Eigenschaften

IUPAC Name |

4-(4-fluoro-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTSGZPILMIUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

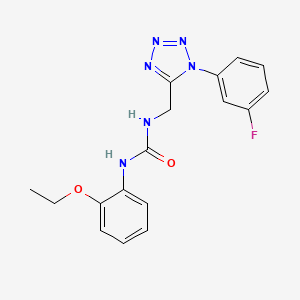

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2850767.png)

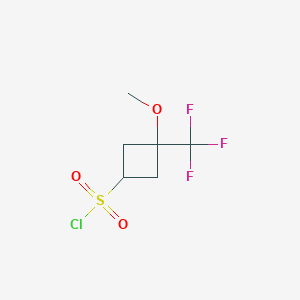

![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)

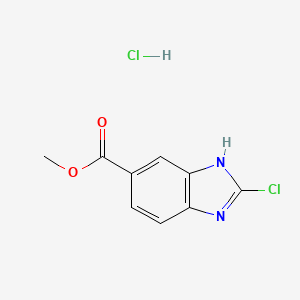

![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2850773.png)

![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)